molecular formula C54H52N4O16S2 B1667349 Boc5

Boc5

Katalognummer: B1667349
Molekulargewicht: 1077.1 g/mol
InChI-Schlüssel: JSLFGFBQFKCNSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Boc5 umfasst mehrere Schritte, beginnend mit der Herstellung des Cyclobutan-Kerns, gefolgt von der Einführung verschiedener funktioneller Gruppen. Zu den wichtigsten Schritten gehören:

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für this compound nicht weit verbreitet sind, würde der allgemeine Ansatz darin bestehen, den Laborsyntheseprozess zu skalieren und sicherzustellen, dass die Reaktionen hinsichtlich Ausbeute und Reinheit optimiert werden. Dies würde wahrscheinlich die Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und Massenspektrometrie zur Charakterisierung beinhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Boc5 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist this compound selbst, das sich durch seinen einzigartigen Cyclobutan-Kern und seine funktionellen Gruppen auszeichnet .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es den Glucagon-Like-Peptid-1-Rezeptor aktiviert, der an der Regulierung des Glukosestoffwechsels beteiligt ist. Die Aktivierung dieses Rezeptors führt zu:

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Boc5 has been the subject of pharmacokinetic studies aimed at understanding its behavior in biological systems. A notable study developed a high-performance liquid chromatography tandem mass spectrometry (HPLC–MS/MS) method to quantify this compound in rat plasma. This method demonstrated robustness and sensitivity, enabling researchers to evaluate the pharmacokinetics of this compound after intravenous administration. The study highlighted the necessity of determining the in vivo pharmacokinetic profile for successful drug development, emphasizing that this compound could be a candidate for further pharmacological exploration .

Glycemic Control and Insulin Sensitivity

This compound has shown promising results in improving glycemic control in diabetic models. In experiments involving db/db mice, daily administration of this compound resulted in a dose-dependent reduction in hemoglobin A1c (HbA1c) levels, indicating enhanced glycemic control. Specifically, treatment with 3 mg of this compound normalized HbA1c levels comparable to those in non-diabetic mice within five weeks. Additionally, fasting blood glucose levels were significantly reduced from approximately 12–14 mM to levels around 5–5.7 mM after four weeks of treatment, demonstrating this compound’s potential to improve insulin sensitivity .

Case Study 1: Pharmacological Effects on Diabetic Mice

In a controlled study involving db/db mice, researchers administered varying doses of this compound over four weeks. The results indicated significant improvements in glucose tolerance as measured by intraperitoneal glucose tolerance tests (IPGTT). The area under the curve (AUC) for glucose levels during these tests showed that mice treated with this compound exhibited glucose profiles indistinguishable from those of non-diabetic controls . This study underscores the potential of this compound as a therapeutic agent for managing diabetes.

Case Study 2: Impact on Adipocyte Morphology

Another investigation explored the effects of this compound on adipocyte morphology. Histological analyses revealed that treatment with this compound influenced the size and structure of adipocytes in both lean and obese mice. These morphological changes suggest that this compound may also modulate fat distribution and metabolism, further supporting its role in obesity management .

Summary Table: Key Findings on this compound

Application Area Findings
Pharmacokinetics Developed HPLC–MS/MS method; validated for rat plasma quantification .
Glycemic Control Significant reduction in HbA1c and fasting glucose levels in diabetic mice .
Mechanism of Action First non-peptidic GLP-1R agonist; binds deeply to GLP-1R influencing metabolic pathways .
Adipocyte Morphology Modifications observed in adipocyte size and structure; implications for obesity treatment .

Wirkmechanismus

Boc5 exerts its effects by activating the glucagon-like peptide-1 receptor, which is involved in regulating glucose metabolism. The activation of this receptor leads to:

Vergleich Mit ähnlichen Verbindungen

Boc5 ist unter den Glucagon-Like-Peptid-1-Rezeptor-Agonisten aufgrund seiner nicht-peptidischen Natur einzigartig. Ähnliche Verbindungen umfassen:

Biologische Aktivität

Boc5, identified as a non-peptidic agonist of the glucagon-like peptide-1 receptor (GLP-1R), has emerged as a significant compound in diabetes research. Its potential therapeutic applications stem from its ability to mimic the biological activities of GLP-1, which plays a crucial role in glucose metabolism and appetite regulation. This article delves into the biological activity of this compound, including its pharmacological properties, metabolic behavior, and effects on various biological systems.

Pharmacological Properties

This compound was discovered through high-throughput screening of small molecules and has shown promising results in various animal models. Key pharmacological findings include:

  • Glycemic Control : In studies involving diabetic db/db mice, this compound administration resulted in significant reductions in hemoglobin A1c (HbA1c) levels, indicating improved glycemic control. Specifically, a dosage of 3 mg led to normalization of HbA1c and enhanced glucose tolerance over time .
  • Weight Management : this compound has demonstrated the ability to reduce food intake and body weight in both normal and diabetic mice. In a chronic administration study, mice receiving this compound showed a decrease in adiposity and improved insulin sensitivity .
  • Mechanism of Action : The compound's action is mediated through GLP-1R activation, which not only stimulates insulin secretion but also slows gastric emptying and promotes satiety. This mimics the physiological effects of endogenous GLP-1 .

Metabolic Behavior

Research on the metabolic stability of this compound reveals important insights into its pharmacokinetics:

  • Stability : this compound is notably stable in liver microsomes from humans, pigs, and rats. However, it undergoes hydrolysis in plasma, primarily mediated by human serum albumin (HSA), rather than conventional metabolic enzymes .
  • Half-Life Variations : The plasma half-life of this compound varies significantly among species. For instance, it ranges from approximately 23.5 hours in rats to around 83.1 hours in humans, underscoring the importance of serum albumin in its metabolism .

Case Studies

Several studies have highlighted the efficacy of this compound in different experimental settings:

  • Diabetic db/db Mice : In one study, daily injections of this compound (2 or 3 mg) over six weeks improved glucose tolerance and reduced body weight. The compound also normalized pancreatic β-cell mass and mitigated liver injury associated with diabetes .
    ParameterControl Group (db/db)This compound Group (3 mg)
    HbA1c (mmol/mol)6040
    Body Weight (g)4030
    Insulin SensitivityLowHigh
  • Diet-Induced Obesity Model : In a diet-induced obesity model using C57BL/6J mice, intermittent administration of this compound effectively prevented weight gain and improved metabolic parameters over a 12-week period .

Eigenschaften

Molekularformel

C54H52N4O16S2

Molekulargewicht

1077.1 g/mol

IUPAC-Name

2,4-bis[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]-1,3-bis[[4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoyl]amino]cyclobutane-1,3-dicarboxylic acid

InChI

InChI=1S/C54H52N4O16S2/c1-51(2,3)73-49(67)55-33-19-13-29(14-20-33)43(59)57-53(47(63)64)41(31-17-23-35(37(27-31)69-7)71-45(61)39-11-9-25-75-39)54(48(65)66,58-44(60)30-15-21-34(22-16-30)56-50(68)74-52(4,5)6)42(53)32-18-24-36(38(28-32)70-8)72-46(62)40-12-10-26-76-40/h9-28,41-42H,1-8H3,(H,55,67)(H,56,68)(H,57,59)(H,58,60)(H,63,64)(H,65,66)

InChI-Schlüssel

JSLFGFBQFKCNSQ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NC2(C(C(C2C3=CC(=C(C=C3)OC(=O)C4=CC=CS4)OC)(C(=O)O)NC(=O)C5=CC=C(C=C5)NC(=O)OC(C)(C)C)C6=CC(=C(C=C6)OC(=O)C7=CC=CS7)OC)C(=O)O

Kanonische SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NC2(C(C(C2C3=CC(=C(C=C3)OC(=O)C4=CC=CS4)OC)(C(=O)O)NC(=O)C5=CC=C(C=C5)NC(=O)OC(C)(C)C)C6=CC(=C(C=C6)OC(=O)C7=CC=CS7)OC)C(=O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Boc5;  Boc-5;  Boc 5; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc5
Reactant of Route 2
Boc5
Reactant of Route 3
Boc5
Reactant of Route 4
Boc5
Reactant of Route 5
Boc5
Reactant of Route 6
Boc5

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.